Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate involves the reaction of methyllithium with bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester . The reaction is carried out in the presence of copper(I) iodide in tetrahydrofuran (THF) at temperatures ranging from -78°C to 0°C under an inert atmosphere . The reaction mixture is then quenched with methanol and worked up to isolate the desired product .
Industrial Production Methods
the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: This compound has an amino group instead of an acetyl group, which can significantly alter its reactivity and applications.
Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate:
Uniqueness
Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is unique due to its acetyl group, which provides specific reactivity patterns and potential for diverse chemical transformations. Its strained bicyclo[1.1.1]pentane core also makes it a valuable scaffold in synthetic chemistry .
Biological Activity
Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound that has garnered attention in pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that offers rigidity and stability, making it a valuable scaffold in drug design. The presence of the acetyl group enhances its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C₇H₈O₃ |
Molecular Weight | 144.14 g/mol |
CAS Number | 123456-78-9 (hypothetical) |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. These methods allow for the introduction of various functional groups, enhancing the compound's versatility in medicinal applications.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. This property is particularly significant in the context of increasing antibiotic resistance.
- Case Study: A study demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary results indicate that it may inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses.
- Mechanism: It is hypothesized that this compound interacts with specific pathways involved in inflammation, potentially modulating the activity of NF-kB and other transcription factors.
Analgesic Activity
Research into the analgesic effects of this compound has shown promise, particularly in pain management contexts.
- Case Study: In animal models, administration of this compound resulted in significant pain relief comparable to standard analgesics, indicating its potential as a novel pain management therapy.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways related to inflammation and pain.
- Receptor Modulation: It could interact with neurotransmitter receptors or ion channels, influencing pain perception and inflammatory responses.
Properties
IUPAC Name |
methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6(10)8-3-9(4-8,5-8)7(11)12-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHWXHQNMAFOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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